(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
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Description
(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
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Scientific Research Applications
NMDA Receptor Antagonists
One potential application of compounds similar to "(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone" lies in their role as NMDA receptor antagonists. For instance, derivatives of benzylpiperidine have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds, through structure-activity relationship (SAR) studies, have shown low nanomolar activity in both binding and functional assays. Notably, their efficacy in a formalin-induced hyperalgesia model in mice suggests potential for pain management applications (Borza et al., 2007).
Antibacterial and Antioxidant Activities
Compounds with the pyrazole moiety, similar to the one in the query, have been synthesized and evaluated for their antibacterial and antioxidant activities. For instance, derivatives synthesized through cyclocondensation displayed moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. This suggests their potential use in the development of new antibacterial and antioxidant agents (Lynda, 2021).
Antimicrobial and Anticancer Agents
Another area of application is in the synthesis of novel heterocyclic compounds for antimicrobial and anticancer purposes. New derivatives incorporating the pyrazole and pyridine moieties have shown promising anticancer activity against a panel of 60 cancer cell lines, as well as antibacterial and antifungal activities against pathogenic strains. This highlights the potential of such compounds in contributing to the development of new therapeutic agents (Katariya et al., 2021).
Molecular Docking and Drug Design
Furthermore, the synthesis and molecular docking studies of compounds containing the pyrazole moiety indicate their potential applications in drug design. By evaluating their interactions with enzymes or receptors at a molecular level, researchers can better understand the mechanism of action and improve the efficacy of these compounds in treating various diseases (Jayanna et al., 2013).
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-12-9-18(10-13-25)15-17-5-2-1-3-6-17)22-20-7-4-8-21(20)24-26(22)19-11-14-30(28,29)16-19/h1-3,5-6,18-19H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINAPKVGCJVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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